
Ethyl3,5,6-trichloropicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5,6-trichloropicolinate is a chemical compound with the molecular formula C8H6Cl3NO2 It is a derivative of picolinic acid, where the ethyl ester group is attached to the nitrogen atom, and three chlorine atoms are substituted at the 3rd, 5th, and 6th positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5,6-trichloropicolinate typically involves the chlorination of picolinic acid derivatives. One efficient method includes the use of Ir-catalyzed C–H borylation followed by CuCl2-mediated chlorodeborylation under optimized conditions . This process features extremely low loadings of an [Ir (OMe)cod]2 precatalyst with outstanding reactivity and regioselectivity during C–H borylation. The subsequent copper-mediated chlorodeborylation ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of ethyl 3,5,6-trichloropicolinate may involve large-scale chlorination processes, where the reaction conditions are carefully controlled to ensure high yield and minimal by-products. The use of recyclable catalysts and ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy), can offer significant economic benefits and process simplification .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3,5,6-trichloropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted picolinates, while reduction reactions can produce less chlorinated picolinates.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5,6-trichloropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 3,5,6-trichloropicolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3,5,6-trichloropicolinate
- Ethyl 4-amino-3,5,6-trichloropicolinate
- Methyl 4,5,6-trichloropicolinate
Comparison: Ethyl 3,5,6-trichloropicolinate is unique due to its specific substitution pattern and the presence of the ethyl ester group.
Eigenschaften
Molekularformel |
C8H6Cl3NO2 |
|---|---|
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
ethyl 3,5,6-trichloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)6-4(9)3-5(10)7(11)12-6/h3H,2H2,1H3 |
InChI-Schlüssel |
KMUXMKIRBBNXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
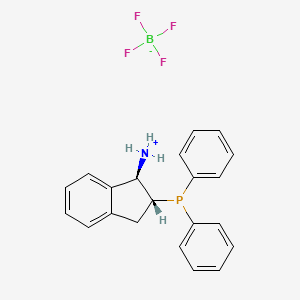
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
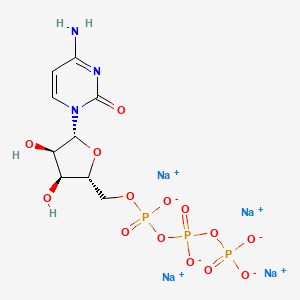
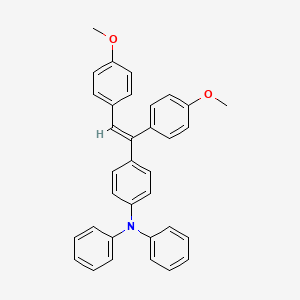
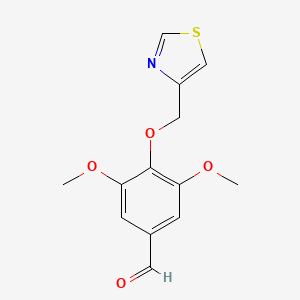
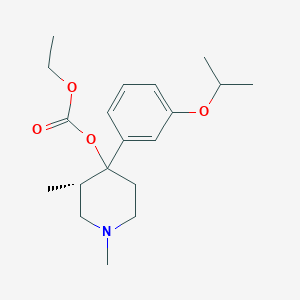
![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)
